molecular formula C16H26N2O2 B2927201 1-(4-Ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol CAS No. 610280-32-5

1-(4-Ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol

Cat. No. B2927201
CAS RN: 610280-32-5
M. Wt: 278.396
InChI Key: YYTLATYPGKVEQP-UHFFFAOYSA-N
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Description

1-(4-Ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol, also known as EPP, is a chemical compound that has been of interest in scientific research due to its potential applications in medicine and pharmacology. EPP is a beta-adrenergic receptor antagonist, which means it can block the effects of adrenaline and other stress hormones on the body.

Scientific Research Applications

1-(4-Ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol has been studied for its potential applications in medicine and pharmacology. It has been shown to have anti-inflammatory and anti-cancer properties, as well as potential use in the treatment of cardiovascular diseases and asthma. 1-(4-Ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol has also been studied for its effects on the central nervous system, including its potential as an anxiolytic and antidepressant.

Mechanism of Action

1-(4-Ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol works by blocking the beta-adrenergic receptors in the body, which are responsible for the effects of adrenaline and other stress hormones. This results in a decrease in heart rate, blood pressure, and other physiological responses to stress. 1-(4-Ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol has also been shown to have effects on the central nervous system, including the regulation of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
1-(4-Ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol has been shown to have a number of biochemical and physiological effects, including the inhibition of the growth and proliferation of cancer cells, the reduction of inflammation, and the regulation of neurotransmitters in the brain. 1-(4-Ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol has also been shown to have effects on the cardiovascular system, including the reduction of heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-Ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol in lab experiments is its specificity for the beta-adrenergic receptors, which allows for targeted effects on the body. However, 1-(4-Ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol can also have off-target effects on other receptors in the body, which can complicate the interpretation of results. Additionally, 1-(4-Ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol can be difficult to synthesize and purify, which can limit its availability for research.

Future Directions

There are several future directions for research on 1-(4-Ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol, including the investigation of its potential as a therapeutic agent for cardiovascular diseases, cancer, and neurological disorders. Further research is also needed to understand the mechanisms of action of 1-(4-Ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol and its effects on other receptors in the body. The development of new synthesis methods and purification techniques may also help to overcome the limitations of 1-(4-Ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol for lab experiments.

Synthesis Methods

The synthesis of 1-(4-Ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol involves several steps, including the reaction of 4-ethylphenol with epichlorohydrin to form 1-(4-ethylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with 4-methylpiperazine to form 1-(4-Ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol. The final product is purified through a series of recrystallization and filtration steps.

properties

IUPAC Name

1-(4-ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-3-14-4-6-16(7-5-14)20-13-15(19)12-18-10-8-17(2)9-11-18/h4-7,15,19H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTLATYPGKVEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(CN2CCN(CC2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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